molecular formula C6H5BrFNZn B14898032 5-Fluoro-6-methyl-2-pyridylzinc bromide

5-Fluoro-6-methyl-2-pyridylzinc bromide

Cat. No.: B14898032
M. Wt: 255.4 g/mol
InChI Key: XWLAJAADJCKLQE-UHFFFAOYSA-M
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Description

5-Fluoro-6-methylpyridin-2-ylzinc bromide, 0.25M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. The presence of both fluorine and methyl groups on the pyridine ring makes it a versatile reagent for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-6-methylpyridin-2-ylzinc bromide typically involves the reaction of 5-Fluoro-6-methylpyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Fluoro-6-methylpyridine+Zinc bromide5-Fluoro-6-methylpyridin-2-ylzinc bromide\text{5-Fluoro-6-methylpyridine} + \text{Zinc bromide} \rightarrow \text{5-Fluoro-6-methylpyridin-2-ylzinc bromide} 5-Fluoro-6-methylpyridine+Zinc bromide→5-Fluoro-6-methylpyridin-2-ylzinc bromide

Industrial Production Methods: In industrial settings, the production of 5-Fluoro-6-methylpyridin-2-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is essential for its application in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methylpyridin-2-ylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic reagent. It can also participate in substitution and addition reactions.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out under an inert atmosphere at moderate temperatures.

    Substitution Reactions: Often involve halides or other electrophiles, with the reaction conditions tailored to the specific substrate.

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. In Negishi coupling, for example, the product is usually a biaryl or a substituted aromatic compound.

Scientific Research Applications

Chemistry: 5-Fluoro-6-methylpyridin-2-ylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to introduce fluorine into organic molecules is especially important, as fluorine can significantly alter the biological activity of compounds.

Industry: In the chemical industry, 5-Fluoro-6-methylpyridin-2-ylzinc bromide is used in the production of fine chemicals, polymers, and advanced materials. Its role in cross-coupling reactions makes it a valuable reagent for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyridin-2-ylzinc bromide in chemical reactions involves the transfer of the pyridyl group to an electrophilic substrate. In cross-coupling reactions, the zinc atom coordinates with the catalyst (usually palladium or nickel), facilitating the transfer of the pyridyl group to the substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • 5-Fluoro-3-methylpyridin-2-ylzinc bromide
  • 6-Methyl-2-pyridylzinc bromide
  • 2-Pyridylzinc bromide

Uniqueness: 5-Fluoro-6-methylpyridin-2-ylzinc bromide is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C6H5BrFNZn

Molecular Weight

255.4 g/mol

IUPAC Name

bromozinc(1+);5-fluoro-6-methyl-2H-pyridin-2-ide

InChI

InChI=1S/C6H5FN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1

InChI Key

XWLAJAADJCKLQE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[C-]=N1)F.[Zn+]Br

Origin of Product

United States

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